2-(Piperazin-1-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin+
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Overview
Description
2-(Piperazin-1-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a piperazine moiety with a benzothieno-pyrimidine core, making it a versatile candidate for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH) under reflux conditions . This method allows for the selective formation of the desired pyrimidine derivatives depending on the nature of the acyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Piperazin-1-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzothieno moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for the oxidation of sulfur atoms.
Reduction: Hydrogenation using palladium on carbon (Pd/C) can reduce nitro groups.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the piperazine ring.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-(Piperazin-1-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiproliferative agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Piperazin-1-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin involves its interaction with specific molecular targets and pathways:
Molecular Targets: Protein tyrosine kinases and cyclin-dependent kinases are primary targets.
Pathways Involved: Inhibition of these kinases can lead to the disruption of cell signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar pyrimidine core and have been studied for their biological activities.
Pyrido[2,3-d]pyrimidin-7-ones:
Uniqueness
2-(Piperazin-1-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin is unique due to its combination of a piperazine moiety with a benzothieno-pyrimidine core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H20N4S |
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Molecular Weight |
288.4 g/mol |
IUPAC Name |
2-(piperazin-1-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C15H20N4S/c1-2-4-13-11(3-1)12-9-17-14(18-15(12)20-13)10-19-7-5-16-6-8-19/h9,16H,1-8,10H2 |
InChI Key |
MFQOPWOBSUSLEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=CN=C(N=C3S2)CN4CCNCC4 |
Origin of Product |
United States |
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